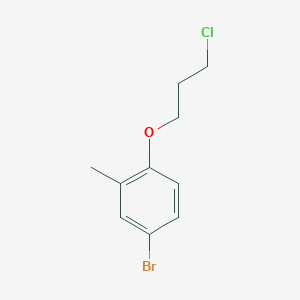
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Overview
Description
“2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F4NO2 . It is a part of the organofluorides group .
Molecular Structure Analysis
The molecular structure of “2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid” is characterized by the presence of a trifluoro group (F3C-) and a 2-fluorophenyl group attached to a propanoic acid backbone .Scientific Research Applications
Fluorescent Amino Acids for Protein Studies
The introduction of fluorophores into proteins is a powerful technique for studying protein structure, dynamics, and interactions. For example, the incorporation of fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins allows for the monitoring of protein unfolding processes. This approach is applicable across both prokaryotic and eukaryotic organisms, facilitating biochemical and cellular studies of protein functions (Summerer et al., 2006).
Radiopharmaceuticals for Brain Tumor Imaging
Radiolabeled amino acids, such as 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, have been developed for positron emission tomography (PET) imaging of brain tumors. These compounds are designed to target tumor cells through altered metabolic states. Their effectiveness in providing high tumor uptake and favorable tumor-to-brain ratios suggests their potential in enhancing the accuracy of brain tumor imaging (McConathy et al., 2010).
Chemical Biology and Optical Imaging
Fluorescent amino acids are versatile building blocks in chemical biology, enabling the non-perturbative labeling of peptides and proteins. These compounds are instrumental in tracking protein-protein interactions and imaging cellular processes with high spatial resolution. The design and synthesis of fluorescent amino acids with tunable spectral properties have opened new avenues for studying biological processes in situ and in real-time (Cheng et al., 2020).
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-4-2-1-3-5(6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJESUFHXMQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)


![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)





![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)


![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)
